molecular formula C10H11NO B1614218 (1-methyl-1H-indol-5-yl)methanol CAS No. 448967-90-6

(1-methyl-1H-indol-5-yl)methanol

Cat. No. B1614218
CAS RN: 448967-90-6
M. Wt: 161.2 g/mol
InChI Key: CEBLTQGXYITWTM-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indol-5-yl)methanol” is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, substituted at the 5-position with a methanol group . The compound also has a methyl group attached to the nitrogen atom of the indole ring .

Scientific Research Applications

Methylation Processes

  • Methylation of indoles, like (1-methyl-1H-indol-5-yl)methanol, is a significant process in organic chemistry. The ring-methylation of indole using supercritical methanol, for example, is a noted method that selectively methylates indole at the C3 position to afford 3-methylindole (Kishida et al., 2010). Similarly, the Iridium-catalyzed methylation of indoles using methanol as the methylating agent has been developed, demonstrating a direct route to 3-methyl-indoles (Chen, Lu, & Cai, 2015).

Catalysis and Synthesis

  • Tetramethyl orthosilicate serves as a sharp-selective catalyst for C3-methylation of indole by supercritical methanol, indicating its potential in chemical synthesis (Kozhevnikov et al., 2012). Another study highlights the use of RuCl3-catalyzed N-Methylation of amines and transfer hydrogenation of nitroarenes using methanol, pointing towards versatile applications in organic synthesis (Sarki et al., 2021).

Organic and Pharmaceutical Applications

  • Indole methylation is integral in the pharmaceutical sector. A study showcases a novel route for the synthesis of Rizatriptan, starting from tryptamine, which includes the use of (1H-1,2,4-triazol-1-yl)methanol (He et al., 2014). The synthesis and pharmacological screening of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides also showcase the pharmaceutical relevance of such compounds (Rubab et al., 2017).

Methylation Catalysts and Reactions

  • The use of heterogeneous platinum catalysts for the C-Methylation of alcohols, ketones, and indoles with methanol is another key area of research, highlighting the versatility of these compounds in catalytic reactions (Siddiki et al., 2018). Additionally, α-Trifluoromethyl-(indol-3-yl)methanols have been studied for [3+2] cycloaddition, useful in the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids (Dong et al., 2014).

Safety and Hazards

“(1-Methyl-1H-indol-5-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Indole derivatives, including “(1-methyl-1H-indol-5-yl)methanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological activity .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-methyl-1H-indol-5-yl)methanol. For instance, storage conditions can affect the stability of the compound . Additionally, the presence of other compounds, pH levels, temperature, and other factors in the compound’s environment could potentially influence its action and efficacy.

properties

IUPAC Name

(1-methylindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBLTQGXYITWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640206
Record name (1-Methyl-1H-indol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

448967-90-6
Record name 1-Methyl-1H-indole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448967-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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